molecular formula C18H28N2O2 B2450430 3,3'-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one) CAS No. 740-89-6

3,3'-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one)

Cat. No.: B2450430
CAS No.: 740-89-6
M. Wt: 304.434
InChI Key: JBKAFDNXMNPBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Mode of Action

The mode of action of 3,3’-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one) is currently unknown. The compound contains a total of 51 bonds, including 23 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 2 six-membered rings, 2 ketones (aliphatic), and 2 secondary amines (aliphatic) . These structural features may influence its interactions with potential targets.

Preparation Methods

The synthesis of 3,3’-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one) typically involves the reaction of two dimedone molecules with dichloroethane . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,3’-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one) undergoes various chemical reactions, including:

Comparison with Similar Compounds

3,3’-(Ethane-1,2-diyldiimino)bis(5,5-dimethylcyclohex-2-en-1-one) can be compared with other diketones and related compounds:

Properties

IUPAC Name

3-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-17(2)9-13(7-15(21)11-17)19-5-6-20-14-8-16(22)12-18(3,4)10-14/h7-8,19-20H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKAFDNXMNPBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCNC2=CC(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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